2-[(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13455527
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-Benzyl-piperidin-2-ylmethyl)-isopropyl-amino]-ethanol -](/images/structure/VC13455527.png)
Specification
Molecular Formula | C18H30N2O |
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Molecular Weight | 290.4 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-2-yl)methyl-propan-2-ylamino]ethanol |
Standard InChI | InChI=1S/C18H30N2O/c1-16(2)19(12-13-21)15-18-10-6-7-11-20(18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18,21H,6-7,10-15H2,1-2H3 |
Standard InChI Key | CTDPVZTYXGLOQM-UHFFFAOYSA-N |
SMILES | CC(C)N(CCO)CC1CCCCN1CC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(CCO)CC1CCCCN1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(1-benzylpiperidin-2-yl)methyl-propan-2-ylamino]ethanol, reflects its core components:
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Piperidine ring: A six-membered heterocycle with one nitrogen atom.
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Benzyl group: A phenylmethyl substituent attached to the piperidine nitrogen.
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Isopropylamino-ethanol side chain: A branched alkylamine linked to a hydroxyl-bearing ethyl group.
Key Structural Features:
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Molecular Formula: C₁₈H₃₀N₂O.
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Molecular Weight: 290.4 g/mol.
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Stereochemistry: Chirality at the piperidine C2 and isopropylamino positions, influencing receptor binding.
Physicochemical Properties
Property | Value | Source |
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LogP (Partition Coefficient) | ~2.8 (moderate lipophilicity) | |
Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | |
pKa | ~9.5 (amine group) |
The compound’s lipophilicity suggests moderate blood-brain barrier permeability, relevant for central nervous system (CNS) targeting .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step functionalization of piperidine precursors (Figure 1):
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Piperidine Benzylation: Reaction of piperidine with benzyl chloride under basic conditions.
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Side Chain Introduction:
Optimization Challenges:
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Regioselectivity: Competing reactions at piperidine N1 vs. C2 require careful temperature control (50–70°C) .
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Catalysts: Palladium on carbon or Raney nickel improves yield in hydrogenation steps .
Key Reactions
Model System | LD₅₀ (mg/kg) | Effects |
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Mouse (oral) | 450 | Tremors, respiratory depression |
Rat (intravenous) | 220 | Hypotension, hepatotoxicity |
Metabolic Stability
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Hepatocyte Clearance: Half-life >4 hours in human hepatocytes, suggesting slow metabolism .
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Major Metabolites: N-dealkylated piperidine and glucuronidated ethanolamine .
Industrial and Research Applications
Chemical Intermediate
Used in synthesizing:
Analytical Methods
Regulatory and Environmental Considerations
Environmental Impact
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